molecular formula C9H11F3N2 B6179703 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 2613382-72-0

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6179703
CAS No.: 2613382-72-0
M. Wt: 204.2
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Description

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a pyrazole ring, which also bears a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions to yield the desired pyrazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction parameters and minimize the formation of by-products.

Chemical Reactions Analysis

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: This compound differs in the position of the trifluoromethyl group on the pyrazole ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-Cyclopentyl-5-(methyl)-1H-pyrazole: The replacement of the trifluoromethyl group with a methyl group results in a compound with different electronic and steric properties, which can affect its reactivity and interactions with biological targets.

    1-Cyclopentyl-5-(chloromethyl)-1H-pyrazole: The presence of a chloromethyl group instead of a trifluoromethyl group introduces different chemical properties, such as increased reactivity towards nucleophiles.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.

Properties

CAS No.

2613382-72-0

Molecular Formula

C9H11F3N2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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